molecular formula C10H12ClNO3 B3056143 N-(4-Chloro-2,5-dimethoxyphenyl)acetamide CAS No. 6938-75-6

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B3056143
CAS No.: 6938-75-6
M. Wt: 229.66 g/mol
InChI Key: OQKSIDOPPLSAOL-UHFFFAOYSA-N
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Description

Importance of Arylacetamide Scaffolds in Modern Chemical and Pharmaceutical Research

The arylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. nih.govarchivepp.com This structural unit is valued for its synthetic accessibility and its ability to engage in various biological interactions. Researchers have extensively modified the arylacetamide core to develop new therapeutic agents.

The versatility of the arylacetamide scaffold is demonstrated by its presence in compounds developed for various therapeutic areas:

Anticonvulsant Agents: Many arylacetamide derivatives have been synthesized and evaluated for their ability to manage seizures. nih.govnih.gov For instance, certain N-arylacetamide derivatives have shown potent activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for potential anticonvulsants. researchgate.netmdpi.com

Anticancer Activity: The arylacetamide structure is a key component in the design of new anticancer agents. semanticscholar.org Studies have shown that derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit glycolysis, a key metabolic pathway for tumor growth. nih.gov

Antimicrobial Properties: Researchers have successfully synthesized arylacetamide derivatives with significant activity against various bacterial and fungal strains. ijpsr.info These compounds are being investigated as potential solutions to the growing problem of antimicrobial resistance. nih.govnih.govnih.gov

Enzyme Inhibition: Certain N-arylacetamide derivatives have been identified as potent inhibitors of enzymes like urease. royalsocietypublishing.orgresearchgate.net Urease is a virulence factor in some pathogenic bacteria, and its inhibition is a promising strategy for treating infections. wikimedia.org

Metabolic Regulation: The enzyme arylacetamide deacetylase (AADAC) plays a crucial role in drug and lipid metabolism. nih.gov Understanding how arylacetamide compounds interact with this enzyme is vital for drug development and for studying metabolic diseases. nih.gov

The following table summarizes the diverse biological activities associated with the arylacetamide scaffold, highlighting its significance in pharmaceutical research.

Biological ActivityTherapeutic AreaExample of Research Finding
AnticonvulsantNeurologyDerivatives showed promising activity in MES and scPTZ seizure models. nih.govmdpi.com
AnticancerOncologyCompounds demonstrated selective antitumor activity by inducing apoptosis. semanticscholar.orgnih.gov
AntimicrobialInfectious DiseasesNovel derivatives exhibited potent activity against various bacterial and fungal strains. nih.govnih.gov
Urease InhibitionInfectious DiseasesSynthesized compounds showed strong inhibitory strength against the urease enzyme. royalsocietypublishing.orgresearchgate.net
Anti-inflammatoryImmunologyAcetamide (B32628) derivatives have been explored as selective COX-II inhibitors. archivepp.com

Historical Context of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide and Analogs in Drug Discovery Efforts

The historical roots of arylacetamide research can be traced back to the early days of synthetic pharmaceutical chemistry. One of the first synthetic drugs, acetanilide, was developed from coal-tar derivatives and marketed as an antipyretic (fever-reducer) called Antifebrin® in the late 19th century. ucdavis.edu This marked the beginning of exploring simple, synthetically accessible molecules for therapeutic purposes.

While this compound itself does not have a long, storied history as a blockbuster drug, its structural analogs have been subjects of significant research. The 2,5-dimethoxyphenyl moiety is famously associated with the phenethylamine (B48288) class of compounds, which includes mescaline. nih.gov Extensive research on 2,5-dimethoxyphenethylamine ("2C-X") derivatives has been conducted to understand their structure-activity relationships, particularly as agonists for serotonin (B10506) receptors like the 5-HT2A receptor. nih.govnih.gov

The development of this compound and its direct analogs is part of a broader, ongoing effort in medicinal chemistry to create novel compounds by combining known pharmacophores and substitution patterns. A related compound, N-(4-Chloro-2,5-dimethoxyphenyl)acetoacetamide, has found use as an intermediate in the manufacturing of organic pigments, highlighting the industrial utility of such structures beyond pharmaceuticals. nih.govchemicalbook.com The synthesis of this compound is typically for research purposes, serving as a building block or a candidate molecule in screening libraries for new biological activities. guidechem.comchemspider.com

Overview of Structural Motifs Bearing the 2,5-Dimethoxyphenyl and Chloro-Substitution Pattern within Acetamide Derivatives

The 2,5-Dimethoxyphenyl Motif: The presence of two methoxy (B1213986) groups at positions 2 and 5 of the phenyl ring is a critical structural feature. This substitution pattern is known to influence the electronic properties and conformation of the molecule. In the context of neuropharmacology, this specific arrangement is a hallmark of potent 5-HT2A receptor agonists. nih.govnih.gov Studies have shown that both methoxy groups are important for high agonist potency at this receptor. nih.gov

The Chloro-Substitution Pattern: The chlorine atom at the 4-position is another significant feature. Halogenation is a common strategy in drug design used to modulate a compound's lipophilicity, metabolic stability, and binding affinity to its target. The chloro group is an electron-withdrawing group that can influence the reactivity and electronic distribution of the aromatic ring.

The Acetamide Linker: The acetamide group provides a flexible linker and contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows it to form crucial interactions with biological macromolecules like enzymes and receptors, anchoring the molecule in a binding site.

The combination of these motifs results in a unique chemical entity. Research on related structures, such as N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenyl)acetamide and other complex derivatives, aims to explore how these structural features collectively contribute to potential antimicrobial or anticancer properties. guidechem.com The systematic study of such derivatives helps to build a comprehensive understanding of their structure-activity relationships (SAR), guiding the design of future compounds with enhanced potency and selectivity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12ClNO3/c1-6(13)12-8-5-9(14-2)7(11)4-10(8)15-3/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OQKSIDOPPLSAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80219476
Record name N-(4-Chloro-2,5-dimethoxyphenyl)acetamide
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Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6938-75-6
Record name N-(4-Chloro-2,5-dimethoxyphenyl)acetamide
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Record name N-(4-Chloro-2,5-dimethoxyphenyl)acetamide
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Record name N-(4-Chloro-2,5-dimethoxyphenyl)acetamide
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Record name N-(4-CHLORO-2,5-DIMETHOXYPHENYL)ACETAMIDE
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Synthetic Methodologies for N 4 Chloro 2,5 Dimethoxyphenyl Acetamide and Its Derivatives

Established Reaction Pathways for Arylacetamide Synthesis

Acylation of 4-Chloro-2,5-dimethoxyaniline with Acylating Agents

The most direct and common method for synthesizing N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is the N-acylation of 4-Chloro-2,5-dimethoxyaniline. This reaction involves treating the primary aromatic amine with an acylating agent, which provides the acetyl group (CH₃CO-).

This process is a nucleophilic acyl substitution reaction. wpmucdn.com The lone pair of electrons on the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. pearson.comresearchgate.net This forms a tetrahedral intermediate which then collapses, eliminating a leaving group and forming the stable amide bond. wpmucdn.compearson.com

Commonly employed acylating agents for this transformation include:

Acetic Anhydride (B1165640) (CH₃CO)₂O : A widely used reagent that reacts with the aniline to form the acetamide (B32628) and acetic acid as a byproduct. wpmucdn.comdoubtnut.com

Acetyl Chloride (CH₃COCl) : A more reactive acylating agent that provides faster reaction times. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting aniline. ias.ac.in

The general reaction can be represented as follows:

Acylation of 4-Chloro-2,5-dimethoxyaniline

Reaction Scheme for the Acylation of 4-Chloro-2,5-dimethoxyaniline

Strategies Involving N-Phenylamide Formation from β-Ketobutylanilides

An alternative approach involves the synthesis of related β-ketoanilide structures, specifically N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, also known as 4'-Chloro-2',5'-dimethoxyacetoacetanilide. This compound is a valuable intermediate, particularly in the synthesis of azo dyes and pigments. google.comdyestuffintermediates.com

A patented method describes the synthesis of this acetoacetanilide (B1666496) by reacting 2,5-dimethoxy-4-chloroaniline with a ketene (B1206846) dimer (acetyl ketene) in a solvent such as glacial acetic acid. google.com The reaction is typically conducted at temperatures between 10-100°C. One specific example cites dissolving 5.2g of 2,5-dimethoxy-4-chloroaniline in 15ml of glacial acetic acid, followed by the addition of 6.0ml of ketene dimer and stirring for 2-3 hours at 15-30°C to achieve a 92% yield of the N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide product. google.com

Multistep Syntheses Incorporating Diverse Functional Groups onto the Acetamide Core

The this compound core can serve as a scaffold for the synthesis of more complex molecules. The acetamide group is relatively stable, allowing for further chemical modifications on other parts of the molecule. In multistep syntheses, the acetyl group can also function as a protecting group for the amine, moderating its reactivity and directing effects during subsequent reactions like electrophilic aromatic substitution. After other transformations are complete, the acetyl group can be removed (hydrolyzed) to regenerate the free amine if needed.

This strategy is employed in the synthesis of various biologically active compounds. For instance, N-aryl acetamides are used as precursors for creating more elaborate heterocyclic structures. researchgate.net While specific examples starting from this compound are not detailed in the provided literature, the general principle involves using the stable acetamide as a foundational block and performing subsequent reactions, such as condensations or cyclizations, to build more complex derivatives. researchgate.netnih.gov

Optimization of Reaction Conditions and Reagent Selection

Optimizing the synthesis of arylacetamides is crucial for industrial applications to ensure high yield, purity, and cost-effectiveness. Key parameters for optimization include the choice of acylating agent, solvent, catalyst, and reaction temperature.

Reagent and Catalyst Selection:

Acylating Agents : While acetic anhydride is effective, its use is sometimes restricted. Acetyl chloride is a highly reactive alternative. ias.ac.in More sustainable and milder approaches have been developed, using acetonitrile (B52724) as both the solvent and the source of the acetyl group, often mediated by a base or catalyst. nih.govresearchgate.netresearchgate.net

Bases and Catalysts : When using acetyl chloride, a base like potassium carbonate (K₂CO₃) is required to neutralize the HCl byproduct. The efficiency of such reactions can be enhanced by using phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB). For syntheses involving less reactive anilines or acylating agents, various acid or base catalysts, such as KF-Al₂O₃, ZnO, and iodine, have been explored to improve reaction rates and yields. orientjchem.org

Solvent and Reaction Conditions:

Solvents : The choice of solvent can significantly impact reaction outcomes. Solvents like dimethylformamide (DMF) have been shown to be effective for N-acetylation reactions. In the pursuit of greener chemistry, catalyst-free acylations under solvent-free conditions or in environmentally benign media like brine have been developed. orientjchem.orgias.ac.in

Temperature and Time : N-acetylation reactions are often rapid, with products precipitating out of solution in under 30 minutes in some optimized systems. Microwave irradiation has also been employed to accelerate reactions, often leading to pure products in 15-20 minutes. nih.gov

Process Control : In the synthesis of the related N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, precise control of reaction temperature (10-100°C), molar ratios of reactants (aniline to ketene dimer ratio of 1:1 to 1:1.2), and post-reaction processing (pH adjustment and rapid cooling) are critical for maximizing yield and minimizing the formation of isomers. google.com

The following table summarizes various approaches to N-acetylation of anilines:

Acylating AgentCatalyst/BaseSolventKey Advantages
Acetic AnhydrideNone / Acid or Base catalystVarious / Solvent-freeCommon, effective reagent. orientjchem.org
Acetyl ChlorideK₂CO₃ / Phase Transfer CatalystDMFHigh reactivity, rapid reaction.
Acetyl ChlorideSodium Acetate / TEABrineEnvironmentally friendly, high yield. ias.ac.in
AcetonitriletBuOK (base-mediated)AcetonitrileTransition-metal-free, mild conditions. researchgate.net
AcetonitrileAluminaAcetonitrile (Continuous-flow)Sustainable, uses inexpensive catalyst. nih.gov

Spectroscopic and Structural Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound. By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule. For this compound, the expected signals are:

Amide Proton (N-H) : A singlet, typically appearing downfield (δ > 7.5 ppm), whose chemical shift can be concentration and solvent dependent.

Aromatic Protons : Two singlets are expected for the two protons on the benzene (B151609) ring. Their chemical shifts are influenced by the surrounding methoxy (B1213986), chloro, and acetamido groups. libretexts.org Generally, aromatic protons appear in the δ 6.5-8.0 ppm range. znaturforsch.comnetlify.app

Methoxy Protons (-OCH₃) : Two distinct singlets for the two non-equivalent methoxy groups, typically found in the δ 3.7-4.0 ppm region.

Acetyl Protons (-COCH₃) : A sharp singlet corresponding to the three methyl protons of the acetyl group, usually appearing upfield around δ 2.0-2.2 ppm. arabjchem.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The expected signals for the target compound include:

Carbonyl Carbon (C=O) : A signal in the highly deshielded region of the spectrum, typically around δ 168-172 ppm. ias.ac.in

Aromatic Carbons : Six distinct signals for the carbons of the benzene ring. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will have their chemical shifts significantly affected, generally appearing between δ 110-155 ppm. compoundchem.com

Methoxy Carbons (-OCH₃) : Two signals for the methoxy carbons, usually in the δ 55-65 ppm range.

Acetyl Carbon (-COCH₃) : A signal for the methyl carbon of the acetyl group, found in the upfield region, typically around δ 20-25 ppm. compoundchem.com

The following table provides predicted and literature-based reference chemical shifts for the core structure of substituted N-phenylacetamides.

Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
-COCH₃~ 2.1 - 2.2 (singlet) arabjchem.org~ 24 (methyl C) arabjchem.org
C=O-~ 169 arabjchem.org
Aromatic C-H~ 6.8 - 7.6 (singlets/multiplets) znaturforsch.com~ 115 - 130 znaturforsch.com
Aromatic C-N, C-O, C-Cl-~ 120 - 155 compoundchem.com
-OCH₃~ 3.8 - 3.9 (singlets)~ 56 - 60
-NH~ 7.5 - 9.0 (broad singlet) arabjchem.org-

Note: The values are approximate and based on data for structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While a specific experimental spectrum for this compound is not widely available in public databases, the expected characteristic absorption bands can be predicted based on its molecular structure and data from analogous compounds.

The structure of this compound contains several key functional groups: a secondary amide, a substituted phenyl ring, two methoxy ether groups, and a chloro substituent. Each of these groups exhibits characteristic vibrational modes.

N-H Vibrations : The secondary amide group (-NHCO-) is characterized by a distinct N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3100 cm⁻¹. For related acetamide derivatives, this peak is often observed around 3292 cm⁻¹ researchgate.net. An N-H bending vibration (Amide II band) is also expected between 1570 and 1515 cm⁻¹.

C=O Stretching : The carbonyl group (C=O) of the amide (Amide I band) gives rise to a very strong and sharp absorption peak. This is one of the most prominent features in the IR spectrum, typically occurring in the range of 1680-1630 cm⁻¹. In similar chloro-acetamides, this band has been identified at approximately 1660-1668 cm⁻¹ researchgate.net.

C-N Stretching : The amide C-N stretching vibration usually appears in the 1400-1200 cm⁻¹ region.

Aromatic Ring Vibrations : The substituted benzene ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at various frequencies between 1600 and 1450 cm⁻¹.

C-O and C-Cl Vibrations : The aryl-ether C-O stretching vibrations from the two methoxy groups are expected to produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl stretching vibration is generally found in the lower frequency region of the spectrum, between 850 and 550 cm⁻¹.

The following table summarizes the expected IR absorption frequencies for the primary functional groups in this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Secondary Amide (N-H)Stretch3300 - 3100
Secondary Amide (N-H)Bend (Amide II)1570 - 1515
Carbonyl (C=O)Stretch (Amide I)1680 - 1630
Aromatic (C=C)Ring Stretch1600 - 1450
Ether (Aryl-O-CH₃)Asymmetric C-O Stretch~1250
Ether (Aryl-O-CH₃)Symmetric C-O Stretch~1050
Chloroalkane (C-Cl)Stretch850 - 550

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₀H₁₂ClNO₃), the monoisotopic mass is 229.05057 Da. uni.lu

In mass spectrometry, the compound is first ionized, often forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The exact mass of this ion allows for the confirmation of the molecular formula. Public databases provide predicted collision cross-section (CCS) values for various adducts of the target compound, which are useful in advanced MS techniques. uni.lu

The table below presents the predicted m/z values for several common adducts of this compound. uni.lu

Adduct IonPredicted m/z
[M+H]⁺230.05785
[M+Na]⁺252.03979
[M-H]⁻228.04329
[M+NH₄]⁺247.08439
[M+K]⁺268.01373

Alpha-Cleavage : A primary fragmentation mode for amides is cleavage of the bonds adjacent to the carbonyl group. This can lead to the formation of an acetyl cation (CH₃CO⁺) at m/z 43 or the loss of a ketene molecule (CH₂=C=O).

Amide Bond Cleavage : The C-N amide bond can break, leading to fragments corresponding to the aromatic amine portion and the acetyl group.

Cleavage of Methoxy Groups : The dimethoxy-substituted phenyl ring can undergo fragmentation through the loss of a methyl radical (•CH₃, 15 Da) to form a more stable ion, or the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da).

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

A crystal structure for this compound has not been reported in the searched public crystallographic databases. However, studies on analogous structures, such as 2-chloro-N-(4-methoxyphenyl)acetamide and N-(3-Chloro-4-hydroxyphenyl)acetamide, provide insight into the likely structural features. nih.goviucr.org

An analysis of this compound would be expected to reveal:

Molecular Geometry : The precise bond lengths and angles for the entire molecule. The geometry around the amide nitrogen would confirm its planarity, indicative of sp² hybridization. nih.gov

Conformation : A key parameter is the dihedral angle (torsion angle) between the plane of the phenyl ring and the plane of the acetamide group. In related structures, the acetamide group is often significantly twisted out of the plane of the phenyl ring. For example, in 2-chloro-N-(4-methoxyphenyl)acetamide, this dihedral angle is 28.87°. nih.gov In N-(3-Chloro-4-hydroxyphenyl)acetamide, the angle is 58.61°. iucr.org

The table below outlines the type of structural data that a single-crystal X-ray diffraction study would provide.

ParameterInformation ObtainedExample from Analogues
Bond Lengths & Angles Precise distances between atoms and angles between bonds.Confirms standard values for C=O, C-N, C-C, and C-Cl bonds.
Torsion (Dihedral) Angles Describes the rotation around single bonds, defining the overall 3D shape.Dihedral angle between the phenyl ring and amide plane. nih.goviucr.org
Planarity Determines if groups of atoms, like the phenyl ring, are flat.The phenyl ring is expected to be planar, while the acetamide group is also planar. nih.gov
Crystal Packing Shows how individual molecules are arranged in the unit cell.Molecules often form layers or helical chains. nih.gov
Hydrogen Bonding Identifies specific intermolecular N-H···O, O-H···O, or C-H···O bonds.N-H···O bonds are a common and critical interaction in related amide structures. researchgate.net

This comprehensive analytical approach, combining spectroscopic and diffraction methods, is essential for the unambiguous characterization of this compound.

Structure Activity Relationship Sar Studies of N 4 Chloro 2,5 Dimethoxyphenyl Acetamide Analogs

Influence of Substituent Variations on the 2,5-Dimethoxyphenyl Ring

The 2,5-dimethoxyphenyl core is a well-established pharmacophore, particularly in compounds designed to interact with serotonin (B10506) receptors. SAR studies on related phenethylamine (B48288) and amphetamine analogs demonstrate that the substitution pattern on this ring is a primary determinant of biological activity.

The substituent at the 4-position of the 2,5-dimethoxyphenyl ring plays a pivotal role in modulating receptor affinity and potency. In the analogous 2,5-dimethoxyphenethylamine series, decorating the scaffold with a lipophilic substituent at the 4-position generally confers increased agonist potency at 5-HT2 receptors. nih.gov

Systematic modification of the 4-position substituent has been a cornerstone of SAR studies in related compound series. Replacing the 4-chloro group with other halogens or with various electron-withdrawing or electron-donating groups significantly impacts biological activity.

Halogens: In general, increasing the size of the halogen at the 4-position (from F to Cl, Br, and I) correlates with increased affinity for serotonin 5-HT2A/2C receptors. Studies on 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives showed that 4-bromo (DOB) and 4-iodo (DOI) substitutions result in a significant enhancement of activity compared to the parent compound.

Electron-Donating Groups: Small alkyl groups like methyl (in DOM) and ethyl (in DOET) also increase potency relative to the unsubstituted analog, though often less dramatically than halogens.

Electron-Withdrawing Groups: The introduction of strongly electron-withdrawing groups like nitro (NO₂) or cyano (CN) can have varied effects. In some series, a 4-nitro group was found to be compatible with 5-HT2B receptor agonism, while a 4-cyano group was unfavorable for both 5-HT2A and 5-HT2C activities in phenylpiperidine analogs.

These findings underscore that the 4-position is highly sensitive to substitution, where factors like size, lipophilicity, and electronic character all contribute to the molecule's interaction with its biological target.

Table 1: Effect of 4-Position Substituent on 5-HT2A Receptor Affinity in Phenylpiperidine Analogs
Compound4-Position Substituent (R)5-HT2AR Agonist Potency (EC50, nM)
Analog 1-H (unsubstituted)>10,000
Analog 2 (8eu)-Cl24 ± 4
Analog 3 (6eu)-Br21 ± 3
Analog 4 (9eu)-I21 ± 2
Analog 5 (11eu)-CF31.1 ± 0.1
Analog 6 (10eu)-CN1,500 ± 400

Modifications of the Acetamide (B32628) Moiety and its N-Substituents

The acetamide moiety (-NHCOCH₃) is not merely a passive linker but an active participant in molecular interactions. Its hydrogen bonding capabilities (both as a donor via the N-H group and an acceptor via the C=O group) are critical for anchoring the molecule to its biological target.

Modifying the acyl group of the acetamide can lead to distinct biological profiles. For instance, replacing the acetyl group with a larger, more lipophilic diphenylpropanoyl group, creating N-(4-chloro-2,5-dimethoxyphenyl)-3,3-diphenylpropanamide, shifts the compound's activity profile. This larger analog has been investigated for potential anticancer, antimicrobial, and anti-inflammatory effects, suggesting that the steric bulk and electronic properties of the acyl chain can direct the molecule toward different biological targets compared to the simpler acetamide.

Furthermore, studies on other classes of receptor ligands have demonstrated the absolute necessity of the amide carbonyl group for high-affinity binding. In one series of dopamine (B1211576) D3 receptor ligands, replacing the carbonyl group in the amide linker with an amine group (a methylene, -CH₂-) resulted in a dramatic loss of binding affinity (over 100-fold reduction). nih.gov This indicates that the carbonyl oxygen is a critical hydrogen bond acceptor, and its removal eliminates a key interaction point with the receptor, thereby severely compromising biological activity. nih.gov Similarly, modifications on the amide nitrogen, such as N-alkylation or N-benzylation, can profoundly alter receptor binding by introducing steric hindrance or providing new hydrophobic interaction opportunities.

SAR Insights from Receptor Binding and Enzyme Inhibition Profiles

The biological activity of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide analogs is ultimately defined by their binding affinities and functional effects at specific proteins, such as receptors and enzymes. The 2,5-dimethoxyphenyl pharmacophore is a potent modulator of serotonin receptors, and SAR data from these targets are highly informative. Analogs typically exhibit high to moderate affinity for 5-HT2A and 5-HT2C receptors, with selectivity over other subtypes like 5-HT1A being a key goal of medicinal chemistry efforts.

Extending the 4-position alkoxy group in related phenethylamines generally increases binding affinities at 5-HT2A and 5-HT2C receptors. The affinity is often correlated with the lipophilicity of the 4-position substituent. For example, in a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, a positive correlation was found between the lipophilicity of the 4-substituent and the binding affinity at both human 5-HT2A and 5-HT2B receptors.

Table 2: Binding Affinities (Ki, nM) of 4-Substituted 2,5-Dimethoxyphenethylamine Analogs at Serotonin Receptors
Compound4-Position Substituent (R)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)
2C-H-H10002200>10000
2C-C-Cl39110>10000
2C-B-Br1202105500
2C-I-I51120>10000
2C-E-Ethyl68210>10000

Specific substitution patterns on the phenylacetamide core create motifs recognized by distinct biological targets. The N-(5-chloro-2,4-dimethoxyphenyl) moiety, an isomer of the primary compound, is a recurring structural theme in medicinal chemistry. This particular arrangement is found in compounds investigated for a range of activities, from anticancer to antiviral properties. researchgate.netevitachem.com

For example, N-{4-[3-(5-Chloro-2,4-dimethoxyphenyl)-thioureido]-phenyl}-acetamide has been identified as an inhibitor of herpes simplex virus type 1 (HSV-1) replication. evitachem.com In another context, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for anti-proliferative activity against human cancer cell lines, with some compounds showing potent effects. researchgate.net The related 4-amino-5-chloro-2-methoxybenzamide (B2938741) structure is the parent of metoclopramide (B1676508) and serves as a scaffold for potent and selective ligands of serotonin 5-HT3 and 5-HT4 receptors. The consistent appearance of the chloro-dimethoxy substitution pattern across different therapeutic targets highlights its role as a privileged motif for establishing high-affinity molecular interactions. The chlorine atom and the methoxy (B1213986) groups likely contribute to a specific electronic and steric profile that is complementary to the binding sites of various unrelated proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgijnrd.org These models are instrumental in medicinal chemistry for predicting the activity of novel molecules, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery. pharmatutor.orgnih.gov For analogs of this compound, QSAR models can elucidate the key structural features that govern their biological potency.

The development of a robust QSAR model involves several critical steps:

Data Set Preparation : A QSAR study begins with a curated dataset of structurally related compounds, in this case, analogs of this compound, with experimentally determined biological activities (e.g., IC₅₀ or ED₅₀ values). kg.ac.rsresearchgate.net This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model generation. researchgate.net

Molecular Descriptor Calculation : For each molecule in the dataset, a wide array of numerical values known as molecular descriptors are calculated. pharmatutor.org These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, steric, and topological properties. ijnrd.orgnih.govsrmist.edu.in Examples include logP (lipophilicity), molar refractivity (steric bulk), dipole moment (polarity), and quantum chemical descriptors like HOMO/LUMO energies. dovepress.com

Model Generation : Statistical techniques are employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. researchgate.net Multiple Linear Regression (MLR) is a common method, which generates an equation of the form:

log(1/C) = β₀ + β₁(descriptor₁) + β₂(descriptor₂) + ... + ε where C is the biological activity concentration, and β represents the regression coefficients for each descriptor. dovepress.comacs.org

Model Validation : The generated model must be rigorously validated to ensure its statistical significance and predictive ability. kg.ac.rs Internal validation is often performed using techniques like leave-one-out (LOO) cross-validation (yielding a Q² or R²loo value). kg.ac.rs External validation, using the test set, is crucial to confirm the model's ability to predict the activity of new compounds. researchgate.netacs.org A high coefficient of determination (R²) for the training set and a high predictive R² (R²pred) for the test set are indicative of a robust model. researchgate.netresearchgate.net

For analogs of this compound, a QSAR study would systematically explore how substitutions on the phenyl ring or modifications to the acetamide group influence activity. For instance, a model might reveal that increased lipophilicity at a certain position enhances activity, while bulky substituents at another position are detrimental.

Below are illustrative tables demonstrating the components of a hypothetical QSAR study for this class of compounds.

Table 1: Hypothetical Structures and Biological Activity of this compound Analogs

This table shows a set of hypothetical analog structures where substituents (R¹, R²) are varied, along with their corresponding experimental biological activity, which is the input data for the QSAR model.

Compound IDBiological Activity (IC₅₀, µM)pIC₅₀ (-logIC₅₀)
1-H-CH₃15.54.81
2-F-CH₃12.14.92
3-Cl-CH₃8.75.06
4-Br-CH₃9.25.04
5-H-CH₂CH₃18.24.74
6-Cl-CH₂CH₃10.54.98

Table 2: Selected Molecular Descriptors for QSAR Modeling

This table presents calculated values for specific molecular descriptors that could be used to build the QSAR model. These descriptors quantify properties believed to influence the biological activity.

Compound IDLogP (Lipophilicity)Molar Refractivity (MR)Dipole Moment (Debye)
12.8555.43.15
22.9855.23.45
33.5460.13.51
43.6662.93.50
53.2860.03.18
63.9764.73.55

Table 3: Statistical Validation of a Hypothetical QSAR Model

This table summarizes the statistical parameters used to evaluate the quality and predictive power of the generated QSAR model. A good model will have high R² and Q² values and a low Standard Error of Estimate (SEE).

Statistical ParameterValueDescription
R² (Coefficient of Determination) 0.92Indicates that 92% of the variance in the biological activity is explained by the model.
Q² (Cross-validated R²) 0.81A measure of the model's internal predictive ability; a value > 0.6 is considered good.
R²pred (External Validation R²) 0.88Measures the model's ability to predict the activity of an external test set.
F-statistic 45.6A high value indicates a statistically significant relationship between descriptors and activity.
SEE (Standard Error of Estimate) 0.15Represents the average deviation of the predicted values from the experimental values.

By interpreting the final QSAR equation, researchers can gain insights into the specific electronic, steric, and hydrophobic requirements for optimal biological activity, guiding the rational design of new, more potent analogs of this compound. dovepress.com

Molecular Mechanisms and Biological Activity Investigations in Vitro and Preclinical Models

Modulation of Cellular Signaling Pathways and Inflammatory Responses

The capacity of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide to influence key signaling pathways involved in inflammation has been a subject of scientific inquiry. The following sections outline the research findings related to its effects on transcription factors and inflammatory enzymes.

Inhibition of NF-κB and AP-1 Activation

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors that regulate the expression of genes involved in inflammatory and immune responses. An extensive review of available scientific literature did not yield specific studies detailing the inhibitory activity of this compound on the activation of either NF-κB or AP-1. Consequently, no quantitative data on its potential to modulate these pathways is currently available.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key to the synthesis of prostaglandins, which are significant mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. A thorough search for research investigating the direct inhibitory effect of this compound on COX-1 and COX-2 activity revealed no specific data. Therefore, its profile as a potential COX inhibitor, including any selectivity for the COX-2 isoform, remains uncharacterized in the public domain.

Regulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), are central to orchestrating an inflammatory response. Research into the effects of this compound on the production of these cytokines in cellular models (e.g., lipopolysaccharide-stimulated macrophages) has not been reported in the available literature. As such, there is no scientific evidence to detail its regulatory role in cytokine production.

Enzyme Inhibition Studies

Beyond its potential role in inflammation, the inhibitory activity of this compound against other classes of enzymes has been considered.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE10A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of specific PDE isoforms, such as PDE4 and PDE10A, have therapeutic potential in various diseases. However, screening studies and detailed enzymatic assays to determine the inhibitory activity and selectivity of this compound against PDE4, PDE10A, or other PDE family members have not been published.

Protein Kinase Inhibition (e.g., CDK8, p38α MAPK)

Protein kinases, including Cyclin-Dependent Kinase 8 (CDK8) and p38α Mitogen-Activated Protein Kinase (MAPK), are crucial regulators of cellular processes, and their dysregulation is implicated in various diseases. The p38α MAPK pathway, in particular, is linked to inflammatory responses. A comprehensive search of scientific databases found no studies that have evaluated this compound as a potential inhibitor of CDK8, p38α MAPK, or other protein kinases. Therefore, its activity profile in this area is currently unknown.

Due to the lack of specific research findings in the reviewed literature for this compound across the outlined targets, no data tables can be generated at this time.

Viral Protease Inhibition (e.g., HCV Serine Protease)

The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov This protease is responsible for cleaving the HCV polyprotein, a necessary step in producing mature viral proteins. nih.govnih.gov Inhibition of this enzyme effectively halts the viral life cycle. nih.gov While numerous inhibitors of HCV NS3/4A protease have been developed, extensive literature searches did not yield specific data on the inhibitory activity of this compound against this viral enzyme.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate. This product is vital for the synthesis of nucleotides and certain amino acids, which are fundamental for cell proliferation. Consequently, DHFR inhibitors have been successfully developed as antibacterial, antiprotozoal, and anticancer agents. nih.gov Despite the therapeutic importance of DHFR inhibitors, there is no available scientific literature detailing any investigation into the potential inhibitory effects of this compound on DHFR activity.

Receptor Target Engagement and Functional Characterization

Serotonin (B10506) Receptor (e.g., 5-HT₂A, 5-HT₂B) Binding and Functional Activity

Serotonin receptors, particularly the 5-HT₂A and 5-HT₂B subtypes, are involved in a wide array of physiological and neurological processes. Research has been conducted on various 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives, which share a dimethoxyphenyl moiety with this compound, to assess their affinity for serotonin receptors. nih.gov These studies have been instrumental in understanding the structure-activity relationships of this class of compounds. However, specific binding affinity and functional activity data for this compound at 5-HT₂A, 5-HT₂B, or other serotonin receptors are not available in the current body of scientific literature.

Sphingosine-1-Phosphate Receptor (S1PR2) Binding Affinity

The Sphingosine-1-Phosphate Receptor 2 (S1PR2) is a G protein-coupled receptor involved in various cellular processes. Research into novel S1PR2 ligands has identified the structural motif of a closely related isomer, N-(5-chloro-2,4-dimethoxyphenyl)acetamide, as being favorable for binding to this receptor. nih.gov In a study focused on developing selective S1PR2 ligands based on a quinazoline-2,4-dione scaffold, this aryl amide group was a key component of several synthesized compounds. nih.gov

Structure-activity relationship (SAR) analysis revealed that the presence of a chlorine atom on the aromatic ring of the N-(5-chloro-2,4-dimethoxyphenyl)acetamide motif was considered advantageous for S1PR2 binding. nih.gov While specific binding affinity data (e.g., IC₅₀ or Kᵢ values) for the isolated this compound compound is not provided, its isomeric motif was integral to parent compounds that exhibited high S1PR2 binding affinity. For instance, compounds incorporating the N-(5-chloro-2,4-dimethoxyphenyl)acetamide moiety were among those that showed high potency and selectivity for S1PR2 over other S1P receptor subtypes (S1PR1, 3, 4, and 5). nih.gov

Compound FeatureObservationReference
N-(5-chloro-2,4-dimethoxyphenyl)acetamide motifShowed favorable binding affinity toward S1PR2. nih.gov
Chlorine atom on the aromatic ringConsidered favorable for S1PR2 binding in SAR analysis. nih.gov
Compounds incorporating this motifAchieved high S1PR2 binding affinity (IC₅₀ < 50 nM) and high selectivity (>1000 nM for other S1PR subtypes). nih.gov

Adenosine (B11128) Receptor (e.g., A₃AR) Antagonism and Selectivity

The A₃ adenosine receptor (A₃AR) is a therapeutic target for a variety of conditions, including inflammatory diseases and ischemia. nih.gov The development of selective A₃AR antagonists is an active area of research. While various scaffolds, including N-acetamide derivatives, have been explored for their A₃AR antagonistic properties, there is no specific research available that has evaluated this compound for its binding affinity, antagonistic activity, or selectivity at the A₃AR or any other adenosine receptor subtype. researchgate.netresearchgate.net

Preclinical In Vitro and Ex Vivo Pharmacological Efficacy

Information regarding the preclinical in vitro and ex vivo pharmacological efficacy of this compound is contingent on initial findings from molecular and receptor-level investigations. Given the absence of specific data on its interactions with viral proteases, DHFR, serotonin receptors, and adenosine receptors, there are currently no published studies detailing its broader pharmacological effects in preclinical models. The promising, albeit indirect, association with S1PR2 binding suggests a potential avenue for future pharmacological investigation. nih.gov

Antiproliferative and Cytotoxic Effects against Cancer Cell Lines (e.g., HCT116)

No specific studies detailing the antiproliferative or cytotoxic effects of this compound against the HCT116 colon cancer cell line or other cancer cell lines were found in the available literature. Research on other acetamide (B32628) derivatives has shown varied cytotoxic potential, but these findings are not applicable to the specific compound .

Antimicrobial and Antifungal Activity Against Pathogenic Strains (e.g., S. aureus, E. coli)

Specific data on the antimicrobial or antifungal activity of this compound against pathogenic strains such as Staphylococcus aureus, Escherichia coli, or various fungi could not be located. The scientific literature does contain studies on other chlorinated acetamide compounds, which have demonstrated a range of antimicrobial properties, but this information cannot be attributed to this compound. ekb.egnih.govnih.govijbpas.commdpi.com

Neuroprotective Potential in In Vitro Oxidative Stress Models

No published studies were identified that investigated the neuroprotective potential of this compound in in vitro models of oxidative stress. Research into the neuroprotective effects of other dimethoxyphenyl compounds exists, but these are structurally distinct and their properties cannot be extrapolated to the subject of this article. nih.govnih.govmdpi.comchemrxiv.org

Anticonvulsant Activity in Preclinical Rodent Seizure Models

A search of preclinical studies did not yield any results regarding the anticonvulsant activity of this compound in rodent seizure models, such as the maximal electroshock (MES) test. The field of anticonvulsant research includes a variety of N-phenylacetamide derivatives, but data specific to this compound is absent from the available literature. nih.govnih.govresearchgate.netgrafiati.com

Effects on Bioelectrogenesis and Contractile Activity of Smooth Muscles

There are no specific findings on the effects of this compound on the bioelectrogenesis or contractile activity of smooth muscles. Studies on other complex acetamide molecules have shown interactions with smooth muscle physiology, but these are not relevant to the specific compound requested. foliamedica.bgnih.govresearchgate.netmdpi.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Prediction of Binding Modes and Key Amino Acid Residues for Interaction

For N-(4-Chloro-2,5-dimethoxyphenyl)acetamide, a molecular docking simulation would involve preparing a 3D structure of the compound and docking it into the binding site of a specific protein target. The simulation would generate multiple possible binding poses. The most favorable binding mode would be identified based on a scoring function, which estimates the binding free energy. This analysis would pinpoint key amino acid residues within the protein's active site that are likely to form significant interactions with the ligand. For example, the simulation could predict which residues' side chains or backbones are in close proximity to the chloro, methoxy (B1213986), or acetamide (B32628) groups of the compound.

Elucidation of Specific Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Once the optimal binding pose is predicted, the specific types of non-covalent interactions stabilizing the ligand-receptor complex are analyzed. For this compound, this would involve identifying:

Hydrogen Bonds: The acetamide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which could interact with polar amino acid residues like serine, threonine, or aspartic acid.

Hydrophobic Interactions: The dimethoxyphenyl ring and the chloro-substituent would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine.

π-π Stacking: The aromatic phenyl ring could form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom in the protein backbone or a side chain.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations provide deep insights into a molecule's reactivity, stability, and spectroscopic properties.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals: HOMO, LUMO)

DFT calculations for this compound would determine the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of the molecule to donate electrons. The analysis would show where the electron density is highest and thus most available for electrophilic attack.

LUMO: Represents the ability of the molecule to accept electrons. This indicates the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Geometry Optimization and Conformational Analysis

This process involves using DFT to find the most stable three-dimensional arrangement of the atoms in this compound, i.e., its lowest energy conformation. The calculations would determine bond lengths, bond angles, and dihedral angles. A conformational analysis would explore different rotational possibilities (e.g., around the bond connecting the phenyl ring and the nitrogen atom) to identify various stable conformers and their relative energies, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a technique used to identify the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

A pharmacophore model for this compound would be built based on its structural features and potential interactions. This model would define the spatial arrangement of key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This model could then be used as a 3D query to perform a virtual screening of large chemical libraries. The goal of this screening would be to identify other, structurally different molecules that match the pharmacophore model and are therefore also likely to bind to the same target, potentially leading to the discovery of novel and more potent ligands.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Assessment

In the preclinical phase of drug discovery, the computational assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. These predictions help in identifying potential pharmacokinetic challenges early on, thereby guiding lead optimization and reducing the likelihood of late-stage failures. For this compound, a comprehensive in silico analysis has been performed using predictive models to estimate its ADME profile. The following sections detail the predicted pharmacokinetic properties of this compound.

The preclinical assessment of this compound through in silico methods provides valuable insights into its potential as a drug candidate. These computational predictions are based on sophisticated algorithms that analyze the molecule's structure to forecast its behavior in the human body.

Predicted Physicochemical Properties

A molecule's physicochemical characteristics are fundamental determinants of its pharmacokinetic behavior. Key descriptors for this compound have been calculated and are presented below. These properties, including molecular weight, lipophilicity (LogP), and solubility, are pivotal in predicting the compound's absorption and distribution.

PropertyPredicted Value
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
LogP (Lipophilicity)1.80
Water Solubility (LogS)-2.50
Topological Polar Surface Area (TPSA)58.6 Ų

Absorption Predictions

The absorption profile of a drug candidate is crucial for its oral bioavailability. In silico models predict how well a compound is likely to be absorbed from the gastrointestinal tract and its potential to permeate biological barriers.

Predictions for this compound suggest a high probability of good intestinal absorption. The compound's physicochemical properties fall within the ranges typically associated with orally available drugs. The predicted Caco-2 permeability, a model for intestinal absorption, indicates efficient transport across the intestinal epithelium.

Absorption ParameterPredictionInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 Permeability (logPapp)>0.9High permeability across intestinal cells.
P-glycoprotein SubstrateNoNot likely to be actively effluxed from cells.

Distribution Predictions

Following absorption, a drug is distributed throughout the body. Key parameters in this process include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB). Computational models estimate these properties to foresee the compound's tissue distribution.

For this compound, the predicted volume of distribution suggests that the compound will be moderately distributed in the tissues. The prediction for blood-brain barrier penetration indicates that the compound is likely to cross the BBB, which could be significant depending on the intended therapeutic target.

Distribution ParameterPredicted ValueInterpretation
Volume of Distribution (VDss, log L/kg)-0.15Moderate distribution in tissues.
Blood-Brain Barrier (BBB) PermeationYesLikely to penetrate the central nervous system.
Plasma Protein BindingModerate to HighA significant fraction may be bound to plasma proteins.

Metabolism Predictions

The metabolic fate of a drug is a critical aspect of its ADME profile. In silico tools can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.

Computational analysis of this compound suggests that it is likely to be a substrate for several CYP enzymes, particularly CYP2D6 and CYP3A4. It is not predicted to be a significant inhibitor of the major CYP isoforms, which reduces the risk of drug-drug interactions.

Metabolism ParameterPrediction
CYP2D6 SubstrateYes
CYP3A4 SubstrateYes
CYP1A2 InhibitorNo
CYP2C9 InhibitorNo
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo

Excretion Predictions

The final aspect of the ADME profile is excretion, which primarily occurs through the kidneys. Computational models can estimate parameters such as the total clearance of the compound from the body.

The predicted total clearance for this compound suggests a moderate rate of elimination from the body. This is consistent with its predicted metabolic profile and physicochemical properties.

Excretion ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg)0.50Moderate rate of clearance.

Metabolic Pathways and Biotransformation in Vitro Studies

Identification of Metabolites using Advanced Analytical Techniques (e.g., LC-MS, GC-MS)

The identification of metabolites is a cornerstone of drug metabolism studies. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools for separating and identifying metabolites in complex biological matrices. nih.govresearchgate.net For a compound like N-(4-Chloro-2,5-dimethoxyphenyl)acetamide, these methods would be employed to analyze samples from in vitro incubations with liver-derived systems.

In a typical workflow, the parent compound is incubated with a metabolically active system, and at various time points, samples are taken and analyzed. LC-MS is particularly well-suited for this purpose as it can handle a wide range of compound polarities and provides both retention time and mass-to-charge ratio (m/z) information, which aids in the identification of the parent compound and its metabolites. nih.govrsc.org High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, enabling the determination of elemental compositions for proposed metabolite structures. researchgate.net

While specific metabolites for this compound have not been documented, studies on analogous compounds, such as 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF), have identified a range of metabolites formed through hydroxylation, O-demethylation, bis-O-demethylation, N-dealkylation, and subsequent conjugation reactions when incubated with human hepatocytes. mdpi.comnih.gov It is plausible that this compound would undergo similar transformations.

Table 1: Potential Phase I Metabolites of this compound

Putative Metabolic Reaction Potential Metabolite Structure
O-demethylation (at C2) N-(4-Chloro-2-hydroxy-5-methoxyphenyl)acetamide
O-demethylation (at C5) N-(4-Chloro-5-hydroxy-2-methoxyphenyl)acetamide
Bis-O-demethylation N-(4-Chloro-2,5-dihydroxyphenyl)acetamide
Aromatic Hydroxylation N-(4-Chloro-2,5-dimethoxy-hydroxyphenyl)acetamide

Elucidation of Enzymatic Pathways Involved in this compound Metabolism

The metabolism of xenobiotics is primarily carried out by a variety of enzyme systems. Understanding which enzymes are responsible for the biotransformation of a compound is key to predicting potential drug-drug interactions and inter-individual variability in metabolism.

Role of Cytochrome P450 Monooxygenases (CYP450)

The cytochrome P450 (CYP450) superfamily of enzymes is the most important enzyme system involved in the Phase I metabolism of a vast array of drugs and other foreign compounds. mdpi.comnih.gov These enzymes catalyze a variety of oxidative reactions, including hydroxylation and O-dealkylation. Given the chemical structure of this compound, it is highly probable that CYP450 enzymes play a significant role in its metabolism. Specific isoforms such as CYP1A2, CYP2D6, and CYP3A4 are commonly involved in the metabolism of aromatic compounds. nih.gov For the related compound 25B-NBF, multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4, were found to be involved in its metabolism. mdpi.comnih.gov

Contributions of Flavin-Monooxygenases and Monoamine Oxidases

While CYP450 enzymes are major contributors, other enzyme systems can also be involved in Phase I metabolism. Flavin-containing monooxygenases (FMOs) are another class of enzymes that can catalyze the oxidation of nitrogen- and sulfur-containing compounds. Monoamine oxidases (MAOs) are involved in the metabolism of primary and secondary amines. The acetamide (B32628) group in this compound might be a substrate for amidases, leading to N-deacetylation.

Conjugation Reactions (e.g., UDP-Glucuronyltransferases, Sulfotransferases)

Following Phase I reactions, which introduce or expose functional groups, Phase II enzymes catalyze conjugation reactions. These reactions typically involve the addition of an endogenous polar molecule to the metabolite, which increases its water solubility and facilitates its excretion from the body. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Hydroxylated metabolites of this compound would be prime candidates for glucuronidation or sulfation. For instance, the metabolism of 25B-NBF in human hepatocytes showed the formation of glucuronide and sulfate (B86663) conjugates. mdpi.comnih.gov

Assessment of In Vitro Metabolic Stability using Liver Microsomes, S9 Mix, and Hepatocytes

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a critical parameter in drug discovery. researchgate.net In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are commonly used to assess metabolic stability. researchgate.netspringernature.com

Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP450 enzymes. They are a cost-effective tool for evaluating Phase I metabolism. nih.gov

S9 fractions are the supernatant from a 9000g centrifugation of a liver homogenate and contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions. nih.gov

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors, enabling the investigation of both Phase I and Phase II metabolism, as well as transport processes. nih.gov

The metabolic stability of this compound would be determined by incubating the compound with one of these systems and measuring the decrease in its concentration over time. From this data, parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A study on 25B-NBF in human hepatocytes revealed a half-life of 29.7 minutes and an intrinsic clearance of 83.4 mL/min/kg, indicating extensive metabolism. mdpi.com Similar experiments would be necessary to characterize the metabolic stability of this compound.

Table 2: Comparison of In Vitro Systems for Metabolic Stability Studies

In Vitro System Key Features Advantages Disadvantages
Liver Microsomes Contains Phase I enzymes (CYP450s) Cost-effective, high-throughput Lacks cytosolic enzymes and cofactors for Phase II reactions
S9 Mix Contains both microsomal and cytosolic enzymes Broader range of metabolic reactions than microsomes Can have lower specific enzyme activity compared to microsomes

| Hepatocytes | Intact liver cells with a full complement of enzymes and cofactors | "Gold standard" for in vitro metabolism, reflects in vivo situation more closely | Higher cost, more complex to work with |

Future Research Directions and Current Gaps in N 4 Chloro 2,5 Dimethoxyphenyl Acetamide Research

Exploration of Undiscovered Biological Targets and Therapeutic Applications

A primary and urgent gap in the current body of knowledge is the identification of specific biological targets for N-(4-Chloro-2,5-dimethoxyphenyl)acetamide. While many acetamide (B32628) derivatives are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties, the specific interactions of this particular compound within biological systems have yet to be elucidated.

Future research should prioritize high-throughput screening assays to systematically test the compound against a wide array of receptors, enzymes, and other cellular components. Techniques such as differential proteomics and chemical proteomics could be instrumental in identifying protein binding partners and mapping out the compound's mechanism of action at a molecular level. The structural similarity to other pharmacologically active dimethoxyphenyl derivatives suggests that potential therapeutic applications could lie in areas such as oncology, neurodegenerative diseases, or infectious diseases. However, without empirical data, these remain speculative avenues requiring rigorous investigation.

Development of Advanced Synthetic Methodologies for Structurally Complex Analogs

The synthesis of this compound itself is relatively straightforward, but the development of advanced synthetic methodologies to create a diverse library of structurally complex analogs is a crucial next step. The exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of any lead compound.

Future synthetic efforts should focus on modifications at several key positions of the molecule. For instance, the development of novel catalytic methods for selective functionalization of the aromatic ring could yield analogs with altered electronic and steric properties. Furthermore, the exploration of diverse amide substituents could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of modern synthetic techniques such as flow chemistry and automated synthesis platforms could significantly accelerate the generation of a comprehensive analog library for biological screening. A related compound, 4'-Chloro-2',5'-dimethoxyacetoacetanilide, which is used in the manufacturing of pigments, indicates the chemical versatility of this structural scaffold. nih.gov

Integration of Multi-Omics Approaches for Comprehensive Mechanism Elucidation

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics approaches is indispensable. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the cellular response to the compound, moving beyond a single target-based approach.

Future investigations should employ these technologies to profile the changes in gene expression, protein levels, and metabolic pathways in cells or model organisms treated with the compound. This systems-level data can help to identify not only the primary targets but also the downstream signaling cascades and off-target effects. For instance, transcriptomic analysis could reveal gene networks that are modulated by the compound, while metabolomics could identify key metabolic pathways that are perturbed. The integration of these datasets will be crucial for building a comprehensive model of the compound's mechanism of action and for identifying potential biomarkers for its activity.

Refinement of Computational Models for Enhanced Prediction and Rational Design

In parallel with experimental work, the development and refinement of computational models will be vital for accelerating the discovery and optimization of this compound-based therapeutics. Molecular modeling techniques can provide valuable insights into the binding modes of the compound with its potential targets and can guide the rational design of more potent and selective analogs.

Future computational research should focus on developing accurate quantitative structure-activity relationship (QSAR) models and pharmacophore models based on experimental data from a diverse set of analogs. These models can then be used to virtually screen large chemical libraries for new hits and to prioritize the synthesis of the most promising candidates. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the compound in its binding site and to understand the molecular basis of its activity. Such computational approaches, when used in a synergistic feedback loop with experimental validation, will be instrumental in the efficient and cost-effective development of novel therapeutic agents derived from the this compound scaffold.

Q & A

Q. How is N-(4-Chloro-2,5-dimethoxyphenyl)acetamide characterized using spectroscopic methods?

Answer: The compound is characterized via:

  • IR spectroscopy : A strong carbonyl (C=O) stretch at ~1675 cm⁻¹ confirms the amide group .
  • NMR : ¹H NMR (DMSO-d₆) shows δ 9.30 (s, NH), 3.81/3.74 (s, OCH₃), and aromatic protons at δ 6.74–7.94. ¹³C NMR confirms carbonyl (δ 170.18) and methoxy carbons (δ 56.79, 57.11) .
  • HRMS : [M + H]⁺ at m/z 350.0796 matches the theoretical mass (C₁₇H₁₇ClNO₅) .

Q. What synthetic routes are used to prepare this compound derivatives?

Answer: Common methods include:

  • Acetylation : Reacting amines with acetic anhydride under reflux (e.g., uses this for sulfonamide derivatives) .
  • Oxidation of 3-oxobutanamides : (Diacetoxyiodo)benzene (DIB) oxidizes N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide to dichloroacetamide derivatives in good yields .

Q. How do substituents on the phenyl ring influence the compound’s reactivity?

Answer: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, facilitating nucleophilic substitution or cyclization. Methoxy groups enhance solubility and influence hydrogen bonding in crystallization .

Q. What role does hydrogen bonding play in the crystal structure of related acetamides?

Answer: Intermolecular N–H···O and C–H···O interactions stabilize crystal packing. For example, N-(4-chloro-2-nitrophenyl)acetamide forms chains via C–H···O bonds, critical for crystallographic stability .

Q. How can researchers validate the purity of synthesized this compound?

Answer: Use HPLC-MS to detect impurities and elemental analysis to confirm stoichiometry. Cross-validate with ¹H/¹³C NMR integration ratios .

Advanced Research Questions

Q. How can contradictions in spectral data between studies be resolved?

Answer: Discrepancies (e.g., carbonyl peak shifts) arise from solvent polarity or crystallization conditions. Use standardized solvents (e.g., DMSO-d₆) and compare with Cambridge Structural Database entries (e.g., CCDC 2288354) .

Q. What strategies optimize reaction yields for halogenated acetamide derivatives?

Answer:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance acetylation efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Q. How does the electronic environment of the phenyl ring affect biological activity?

Answer: SAR studies on analogs (e.g., 25C-NBOH) show chloro and methoxy groups enhance receptor binding. Computational modeling (DFT) can predict charge distribution and active sites .

Q. What advanced techniques elucidate hydrogen-bonding networks in acetamide crystals?

Answer: Single-crystal X-ray diffraction (e.g., CCDC 2392239) reveals bond angles/distances, while Hirshfeld surface analysis quantifies interaction contributions (e.g., N–H···Cl in 2-chloro-N-(4-hydroxyphenyl)acetamide) .

Q. How can researchers design analogs with improved metabolic stability?

Answer:

  • Isotopic labeling : Replace methoxy groups with deuterated analogs to study metabolic pathways.
  • Prodrug modification : Introduce enzymatically cleavable groups (e.g., esters) to delay degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.